N-Acetylprostaglandin E2 carboxamide

Description

Overview of Prostaglandin (B15479496) E2 Analogs and Derivatives

Prostaglandin E2 (PGE2) is a naturally occurring eicosanoid that exerts a wide range of biological effects by binding to its specific G-protein coupled receptors. The therapeutic utility of PGE2 itself is often limited by its rapid metabolism and the broad spectrum of its physiological actions, which can lead to undesirable side effects. To address these limitations, medicinal chemists have synthesized a multitude of PGE2 analogs and derivatives. These modifications are typically aimed at achieving greater receptor selectivity, improved metabolic stability, and a more targeted therapeutic effect.

Synthetic strategies have involved alterations at various positions of the PGE2 molecule. For instance, modifications to the carboxylic acid group at the C-1 position, such as esterification or amidation, can influence the compound's pharmacokinetic properties. Changes to the alkyl side chains can also modulate receptor binding and activity. The development of these derivatives has been instrumental in dissecting the specific roles of the different PGE2 receptor subtypes (EP1, EP2, EP3, and EP4) in various tissues and disease states.

N-Acetylprostaglandin E2 Carboxamide: A Synthetic Prostaglandin E2 Derivative

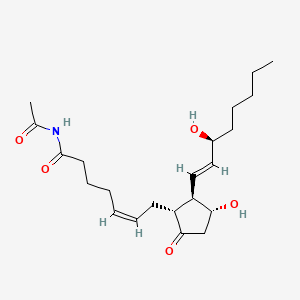

This compound is a synthetically produced compound that is structurally related to the endogenous Prostaglandin E2. Its chemical structure features the characteristic five-membered ring and two side chains of the parent prostaglandin. The key modification in this derivative is the conversion of the carboxylic acid group at the C-1 position to an N-acetylated carboxamide.

While detailed, step-by-step synthesis procedures for this compound are not widely reported in publicly available scientific literature, its synthesis would conceptually involve the chemical modification of PGE2 or a suitable precursor. This process would include the formation of a carboxamide and subsequent acetylation of the amide nitrogen. Such structural alterations are known to impact the polarity, solubility, and metabolic fate of the parent compound.

Research Significance in Eicosanoid Biology

The primary research significance of this compound lies in its demonstrated biological activity as a bronchodilator and its metabolic conversion to active prostaglandin compounds. A key study investigating the metabolism of this synthetic derivative in rats provided valuable insights into its potential as a pro-drug.

Following intratracheal administration in rats, this compound was found to be a potent bronchodilator. nih.gov The research demonstrated that the compound is rapidly metabolized in the body. In-vitro experiments confirmed that the compound undergoes oxidation by prostaglandin dehydrogenase and hydrolysis of the imide bond. nih.gov

The major metabolic products identified in the plasma of the rats were Prostaglandin E2 (PGE2) itself and 13,14-dihydro-15-keto-PGE2, which is a major metabolite of PGE2. nih.gov This metabolic pathway suggests that this compound acts as a precursor, delivering PGE2 to its site of action. This pro-drug-like behavior is a significant area of interest in drug design, as it can be used to enhance the delivery and prolong the action of a therapeutic agent.

The table below summarizes the key findings from the metabolic study of this compound in rats.

| Parameter | Finding | Reference |

| Biological Activity | Bronchodilator | nih.gov |

| Metabolic Conversion | Rapidly converted after administration | nih.gov |

| Major Plasma Metabolites | Prostaglandin E2 (PGE2) | nih.gov |

| 13,14-dihydro-15-keto-PGE2 | nih.gov | |

| In-vitro Metabolic Pathways | Oxidation by prostaglandin dehydrogenase, Hydrolysis of the imide bond | nih.gov |

This research highlights the potential of this compound as a tool to study the localized effects of PGE2, particularly in the context of respiratory function. The targeted delivery and subsequent conversion to the active compound could offer a more controlled way to investigate the physiological roles of PGE2, minimizing systemic effects.

Structure

3D Structure

Properties

CAS No. |

52533-44-5 |

|---|---|

Molecular Formula |

C22H35NO5 |

Molecular Weight |

393.5 g/mol |

IUPAC Name |

(Z)-N-acetyl-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enamide |

InChI |

InChI=1S/C22H35NO5/c1-3-4-7-10-17(25)13-14-19-18(20(26)15-21(19)27)11-8-5-6-9-12-22(28)23-16(2)24/h5,8,13-14,17-19,21,25,27H,3-4,6-7,9-12,15H2,1-2H3,(H,23,24,28)/b8-5-,14-13+/t17-,18+,19+,21+/m0/s1 |

InChI Key |

GGNHZXRCRZASKP-JTPNTKCXSA-N |

SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)NC(=O)C)O)O |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)NC(=O)C)O)O |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)NC(=O)C)O)O |

Synonyms |

CP 27,987 CP 27987 CP-27,987 CP-27987 N-acetyl-PGE2-carboxamide N-acetylprostaglandin E2 carboxamide |

Origin of Product |

United States |

Metabolic Pathways and Biotransformation of N Acetylprostaglandin E2 Carboxamide

In Vivo Metabolic Fate of N-Acetylprostaglandin E2 Carboxamide in Animal Models

Studies in animal models have been instrumental in elucidating the in vivo biotransformation of this compound. These investigations indicate that the compound undergoes significant metabolism, leading to the formation of both the parent prostaglandin (B15479496) and its downstream metabolites.

The primary metabolic pathway for this compound in vivo is believed to be its conversion to Dinoprostone (PGE2). This initial step is likely mediated by amidase enzymes that hydrolyze the N-acetyl carboxamide group to yield the carboxylic acid of PGE2. Following its formation, PGE2 enters its well-established metabolic cascade. The key catabolizing enzyme, 15-hydroxyprostaglandin dehydrogenase (15-PGDH), rapidly oxidizes the 15-hydroxyl group of PGE2 to form 15-keto-PGE2. This metabolite is then further reduced by prostaglandin reductase to yield 13,14-dihydro-15-keto-PGE2, the major inactive metabolite of PGE2 found in systemic circulation. The presence of 13,14-dihydro-15-keto-PGE2 in biological fluids following the administration of this compound serves as a key indicator of this metabolic conversion.

| Metabolite | Description |

| Dinoprostone (PGE2) | An intermediate metabolite formed by the hydrolysis of the N-acetyl carboxamide group. It is a naturally occurring prostaglandin with potent biological activity. |

| 13,14-Dihydro-15-keto-PGE2 | The primary inactive metabolite of PGE2, formed through the sequential action of 15-hydroxyprostaglandin dehydrogenase and prostaglandin reductase. Its detection signifies the in vivo conversion of this compound to PGE2. |

In Vitro Enzymatic Biotransformation Mechanisms

In vitro studies utilizing various enzymatic preparations have provided deeper insights into the specific biochemical reactions involved in the metabolism of this compound. These experiments have helped to identify the key enzyme classes responsible for its biotransformation.

Hydroxyprostaglandin dehydrogenases, particularly 15-PGDH, play a crucial role in the metabolism of prostaglandins (B1171923). While 15-PGDH primarily acts on PGE2, its involvement in the metabolism of this compound is contingent on the initial conversion of the latter to PGE2. Once PGE2 is formed, 15-PGDH catalyzes the NAD+-dependent oxidation of the 15-hydroxyl group, a critical step in the biological inactivation of PGE2. The resulting 15-keto-PGE2 is a less biologically active compound.

The hydrolysis of the N-acetyl carboxamide, which can be considered a type of imide bond, is a pivotal step in the metabolic activation of this compound to PGE2. This reaction is presumed to be catalyzed by a class of enzymes known as amidases or proteases with amidase activity. The specific enzymes responsible for this hydrolysis in various tissues are a subject of ongoing investigation. The rate and extent of this hydrolysis will significantly influence the pharmacokinetic profile and potency of this compound.

Comparative Metabolic Profiles with Parent Prostaglandins

The metabolic profile of this compound is intrinsically linked to that of its parent compound, PGE2. The modification of the carboxylic acid group to an N-acetyl carboxamide is a strategic chemical alteration designed to potentially modify the metabolic stability and pharmacokinetic properties of the molecule.

| Compound | Primary Metabolic Pathway | Key Metabolizing Enzymes | Major Inactive Metabolite |

| This compound | Hydrolysis to PGE2, followed by oxidation and reduction. | Amidases, 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH), Prostaglandin Reductase | 13,14-Dihydro-15-keto-PGE2 |

| Prostaglandin E2 (Dinoprostone) | Oxidation of the 15-hydroxyl group, followed by reduction of the 13,14-double bond. | 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH), Prostaglandin Reductase | 13,14-Dihydro-15-keto-PGE2 |

By functioning as a prodrug, this compound may exhibit a different absorption, distribution, and elimination profile compared to PGE2. The rate-limiting step in its metabolism is likely the initial hydrolysis to PGE2. This could potentially lead to a more sustained release of the active PGE2 molecule in vivo, thereby prolonging its therapeutic effects compared to the direct administration of PGE2, which is known for its very short biological half-life due to rapid metabolism by 15-PGDH. Further comparative pharmacokinetic studies are necessary to fully elucidate these differences.

Molecular and Cellular Mechanisms of Action of N Acetylprostaglandin E2 Carboxamide

Investigation of Receptor Interactions and Binding Affinities

Prostaglandin (B15479496) E2 exerts its diverse physiological and pathological effects by interacting with a family of four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. nih.gov These receptors are distributed in various tissues and cells, and their activation initiates distinct intracellular signaling cascades. The differential expression of these receptors on various cell types accounts for the wide range of biological responses to PGE2. For instance, the EP3 receptor is implicated in mast cell activation during acute inflammation, while the EP2 and EP4 receptors are involved in chronic inflammatory processes through their effects on T-helper cells. nih.gov

The binding of PGE2 to its receptors can lead to a variety of cellular responses. The EP2 and EP4 receptors typically couple to Gs proteins, leading to an increase in intracellular cyclic AMP (cAMP) levels. In contrast, the EP1 receptor is coupled to Gq proteins, resulting in an increase in intracellular calcium concentrations. The EP3 receptor has multiple splice variants that can couple to Gi, Gs, or Gq proteins, leading to a decrease or increase in cAMP or an increase in intracellular calcium, respectively. This diversity in receptor coupling contributes to the pleiotropic effects of PGE2.

Modulation of Cellular Signaling Pathways

The interaction of Prostaglandin E2 with its receptors triggers a cascade of intracellular signaling events that modulate cellular function. A primary signaling pathway influenced by PGE2 is the cyclic AMP (cAMP) pathway, particularly through the activation of EP2 and EP4 receptors. Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors that regulate gene expression.

Another significant pathway modulated by PGE2 is the Wnt/β-catenin signaling pathway. nih.gov Studies have shown that PGE2 can influence the expression of downstream Wnt-regulated genes. nih.govresearchgate.net For example, in undifferentiated neuroectodermal stem cells, PGE2 has been observed to upregulate the expression of Mmp9 and Ccnd1. nih.gov In differentiating neuronal cells, PGE2 can lead to the upregulation of Wnt3, Tcf4, and Ccnd1. nih.gov This modulation of the Wnt pathway highlights a mechanism by which PGE2 can influence cell fate decisions.

Furthermore, PGE2 signaling can intersect with other critical cellular pathways. For instance, in the context of inflammation, PGE2 can influence the NF-κB and MAPK signaling pathways, which are central regulators of inflammatory gene expression. semanticscholar.org

Influence on Cellular Proliferation and Differentiation Mechanisms

Prostaglandin E2 has been shown to exert significant influence on the proliferation and differentiation of various cell types, including stem and precursor cells. Research indicates that PGE2 can increase the proliferation of undifferentiated neural stem cells. nih.gov It also promotes the differentiation of these cells into neuronal lineages. nih.govresearchgate.net This is evidenced by the accelerated appearance of neurospheres and earlier expression of neuronal markers. nih.gov The effects of PGE2 on proliferation can be dose-dependent, with high concentrations sometimes being inhibitory. nih.gov

Studies on Skin-Derived Precursor (SKP) Cells

Skin-derived precursor (SKP) cells are a population of multipotent stem cells found in the dermis of the skin. nih.govnih.gov These cells are characterized by their ability to self-renew and differentiate into various cell lineages, including neural and mesodermal cell types. nih.govsickkids.ca SKPs typically grow as floating spheres in culture and express a set of key markers, including SOX2, fibronectin, and S100β. nih.govresearchgate.net The expression of SOX2 is considered a critical indicator of their functional capacity. researchgate.net While direct studies on the effects of N-Acetylprostaglandin E2 carboxamide on SKP cells are limited, the known roles of its active metabolite, PGE2, in cellular proliferation and differentiation suggest a potential influence on SKP cell behavior. Given that SKPs are involved in wound healing and hair follicle neogenesis, and PGE2 is a key mediator in these processes, it is plausible that PGE2 signaling plays a role in regulating SKP cell activity. nih.gov

Effects on p63 Expression and Activity

The p63 protein, a member of the p53 family of transcription factors, is a master regulator of ectodermal development and is crucial for the maintenance of epithelial stem cell populations. While direct evidence linking this compound to p63 expression is not available, the known functions of its active metabolite, PGE2, in epithelial biology suggest a potential for interaction. PGE2 is known to be involved in processes where p63 plays a critical role, such as skin homeostasis and wound healing. Further research is needed to elucidate the specific effects of PGE2 on p63 expression and activity in various cellular contexts.

Mechanisms of Action in Inflammatory and Immune Responses

Prostaglandin E2 is a pivotal mediator of inflammation and immunity, exhibiting a complex and often contradictory range of effects. nih.gov It is a key player in the classic signs of inflammation, such as redness and swelling, by increasing vascular permeability and vasodilation. researchgate.net PGE2's role in the immune response is multifaceted, influencing the function of a wide array of immune cells.

The following table summarizes the key effects of PGE2 on various immune cells:

| Immune Cell Type | Effect of PGE2 | Primary Receptor(s) Involved |

|---|---|---|

| Mast Cells | Activation (acute inflammation) | EP3 |

| T helper 1 (Th1) cells | Suppression of differentiation and function | - |

| T helper 2 (Th2) cells | Promotion of responses | - |

| T helper 17 (Th17) cells | Promotion of proliferation | EP2, EP4 |

| Regulatory T cells (Tregs) | Promotion of development and function | - |

| Cytotoxic T Lymphocytes (CTLs) | Suppression of effector function | - |

| Natural Killer (NK) cells | Suppression of effector function | - |

| Macrophages | Suppression of effector function | - |

| Neutrophils | Suppression of effector function | - |

Regulation of Vascular Tone at the Cellular Level

Prostaglandin E2 plays a significant role in the regulation of vascular tone, which is the degree of constriction of a blood vessel. Its effects can be either vasoconstrictive or vasodilatory, depending on the specific vascular bed and the expression of EP receptor subtypes on the vascular smooth muscle cells. For example, in some vascular tissues, PGE2 can induce vasoconstriction. nih.gov

Conversely, PGE2 can also act as a vasodilator. This effect is often mediated through the activation of EP2 and EP4 receptors on vascular smooth muscle cells, leading to an increase in intracellular cAMP and subsequent relaxation of the muscle cells. The regulation of vascular tone is a complex process involving numerous vasoactive substances, and PGE2 is an important component of this regulatory network. mdpi.com

The dual actions of PGE2 on vascular tone are summarized in the table below:

| Effect on Vascular Tone | Associated Receptor(s) |

|---|---|

| Vasoconstriction | EP1, EP3 |

| Vasodilation | EP2, EP4 |

Comparative Pharmacological and Biological Activity Profiles in Preclinical Models

Selectivity of Biological Effects Compared to Natural Prostaglandins (B1171923)

The biological effects of N-Acetylprostaglandin E2 carboxamide are intrinsically linked to its relationship with the natural prostaglandin (B15479496), PGE2. Research indicates that this compound acts as a prodrug, being rapidly converted to PGE2 in biological systems. This metabolic conversion is a critical determinant of its pharmacological activity.

A key study in rats demonstrated that after intratracheal administration, this compound is quickly metabolized to PGE2 and its major plasma metabolite, 13,14-dihydro-15-keto-PGE2. nih.gov In vitro experiments have further elucidated this process, showing that the conversion involves the hydrolysis of the imide bond and oxidation by prostaglandin dehydrogenase. nih.gov This rapid metabolism suggests that the observed biological effects of this compound are likely mediated by the resulting PGE2.

The selectivity of this compound's effects is therefore largely governed by the receptor-binding profile of PGE2. PGE2 exerts its diverse physiological actions by binding to a family of four G-protein coupled receptors: EP1, EP2, EP3, and EP4. These receptors are distributed differently across various tissues and are coupled to distinct intracellular signaling pathways, leading to a wide range of cellular responses.

The bronchodilator activity of this compound, observed in preclinical models, is consistent with the known effects of PGE2 on airway smooth muscle. nih.gov The EP2 and EP4 receptors, in particular, are coupled to Gαs-protein, which leads to an increase in intracellular cyclic AMP (cAMP) and subsequent smooth muscle relaxation. While direct comparative studies on the receptor selectivity of this compound itself are limited, its conversion to PGE2 implies an interaction with the same EP receptors.

It is important to note the complexity and species-specificity of prostaglandin activity. For instance, while some PGE2 analogs have shown potent bronchodilator activity in animal models, their effects in humans can be variable and even result in bronchoconstriction. nih.gov This highlights the challenges in extrapolating preclinical findings to clinical outcomes.

The following table summarizes the key characteristics of this compound based on available preclinical data.

| Feature | Finding | Source |

| Metabolism | Rapidly converted to PGE2 and its metabolites in rats following intratracheal administration. | nih.gov |

| Mechanism of Action | Believed to act as a prodrug for PGE2. | nih.gov |

| Primary Biological Effect | Bronchodilation observed in preclinical models. | nih.gov |

The table below outlines the different PGE2 receptor subtypes and their primary signaling mechanisms, which are relevant to understanding the downstream effects of this compound following its conversion to PGE2.

| Receptor Subtype | Primary Signaling Pathway | General Effect on Smooth Muscle |

| EP1 | Gαq-coupled, increases intracellular Ca2+ | Contraction |

| EP2 | Gαs-coupled, increases cAMP | Relaxation |

| EP3 | Gαi-coupled, decreases cAMP | Contraction |

| EP4 | Gαs-coupled, increases cAMP | Relaxation |

Due to the rapid conversion of this compound to PGE2, its selectivity profile is effectively that of PGE2, which interacts with all four EP receptor subtypes. The ultimate physiological response in a particular tissue will depend on the relative expression levels of these receptor subtypes.

Advanced Methodologies in N Acetylprostaglandin E2 Carboxamide Research

In Vitro and In Vivo Animal Model Design for Biological Activity Assessment

The biological characterization of N-Acetylprostaglandin E2 carboxamide relies on carefully designed in vitro and in vivo models to assess its physiological and pathophysiological effects.

In Vitro Models: Initial screening and mechanistic studies are often conducted using cell-based assays. For instance, to investigate the compound's effect on inflammatory pathways, researchers may utilize cell lines such as macrophages or endothelial cells. nih.gov These cells can be stimulated with inflammatory agents like lipopolysaccharide (LPS) to mimic an inflammatory environment. The activity of this compound can then be evaluated by measuring the production of inflammatory mediators. Another in vitro approach involves the use of isolated organ baths to study the compound's effects on smooth muscle contraction or relaxation in tissues like the aorta or trachea.

In Vivo Animal Models: To understand the systemic effects of this compound, researchers employ various animal models. For example, to assess its anti-inflammatory potential, a common model is the carrageenan-induced paw edema model in rats. In this model, inflammation is induced by injecting carrageenan into the rat's paw, and the reduction in swelling following administration of the compound is measured. To investigate its role in pain perception, models such as the hot plate test or the writhing test in mice are utilized. These models allow for the quantitative assessment of the compound's analgesic properties.

Analytical Techniques for Compound Detection and Quantification

Accurate detection and quantification of this compound and its metabolites are crucial for pharmacokinetic and pharmacodynamic studies.

Radioimmunoassay for Metabolite Measurement

Radioimmunoassay (RIA) is a highly sensitive technique used to measure the concentration of substances, such as prostaglandin (B15479496) metabolites, in biological fluids like plasma and urine. nih.govnih.gov The principle of RIA is based on the competitive binding of a radiolabeled antigen and an unlabeled antigen to a limited amount of antibody.

In the context of this compound research, a specific antibody that recognizes the compound or its major metabolites would be required. A known quantity of a radiolabeled version of the compound (e.g., tritiated this compound) is mixed with the biological sample containing the unlabeled compound. This mixture is then incubated with the specific antibody. The unlabeled compound in the sample competes with the radiolabeled compound for binding to the antibody. After separation of the antibody-bound fraction from the free fraction, the radioactivity of the bound fraction is measured. oup.com The concentration of the compound in the sample is inversely proportional to the measured radioactivity and can be determined by comparison with a standard curve. oup.com The sensitivity of RIA allows for the detection of picogram quantities of the target molecule. nih.govoup.com

Table 1: Key Parameters of a Hypothetical Radioimmunoassay for this compound Metabolite

| Parameter | Description |

| Antigen | This compound or its primary metabolite |

| Radiolabel | Tritium (B154650) (³H) or Iodine-125 (¹²⁵I) |

| Antibody | Polyclonal or monoclonal antibody specific to the antigen |

| Separation Method | Dextran-coated charcoal or second antibody precipitation |

| Detection Limit | Typically in the low picogram per milliliter (pg/mL) range |

| Sample Types | Plasma, serum, urine, cell culture supernatants |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules and for monitoring the progress of chemical reactions. kzoo.edunih.gov In the synthesis of this compound, ¹H NMR and ¹³C NMR can be used to confirm the structure of the final product and to identify any intermediates or byproducts. kirj.ee

During the synthesis, small aliquots of the reaction mixture can be taken at different time points and analyzed by NMR. By observing the disappearance of signals corresponding to the starting materials and the appearance of signals corresponding to the product, the reaction can be monitored in real-time. nih.gov This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst concentration. Furthermore, detailed analysis of the NMR spectra, including chemical shifts and coupling constants, provides valuable information about the stereochemistry of the molecule. kirj.ee

Biochemical Assays for Enzyme Activity and Interaction Studies

To understand the mechanism of action of this compound, it is essential to study its interactions with key enzymes in the prostaglandin biosynthesis pathway. novusbio.com

Biochemical assays are employed to determine the effect of the compound on the activity of enzymes such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). These enzymes are responsible for the conversion of arachidonic acid to prostaglandin H2, a precursor for various prostaglandins (B1171923). arborassays.comrndsystems.combio-techne.com Assays can be performed using purified enzymes or cell lysates containing the enzymes. The activity of the enzyme is typically measured by quantifying the amount of product formed or the amount of substrate consumed over time. By including this compound in the assay at various concentrations, its inhibitory or stimulatory effects on enzyme activity can be determined.

Table 2: Example of a Biochemical Assay to Assess the Effect of this compound on COX-2 Activity

| Component | Description |

| Enzyme Source | Purified recombinant human COX-2 or microsomal fraction from stimulated cells |

| Substrate | Arachidonic Acid |

| Test Compound | This compound (at varying concentrations) |

| Detection Method | Measurement of Prostaglandin E2 production via ELISA or LC-MS/MS |

| Controls | Vehicle control (no compound), positive control (known COX-2 inhibitor) |

Western Blot Analysis for Enzyme Expression

Western blot analysis is a widely used technique to detect and quantify the expression levels of specific proteins in a cell or tissue sample. nih.gov In the context of this compound research, Western blotting can be used to investigate whether the compound modulates the expression of key enzymes involved in inflammation, such as COX-2. nih.gov

In a typical Western blot experiment, cells or tissues are treated with this compound. After treatment, the cells are lysed, and the proteins are separated by size using gel electrophoresis. The separated proteins are then transferred to a membrane, which is subsequently incubated with a primary antibody that specifically binds to the protein of interest (e.g., COX-2). A secondary antibody, which is conjugated to an enzyme or a fluorescent dye and recognizes the primary antibody, is then added. The signal from the secondary antibody is detected, and the intensity of the signal corresponds to the amount of the target protein present in the sample. This allows for the determination of whether this compound upregulates or downregulates the expression of the target enzyme. nih.gov

Computational and Modeling Approaches

Computational and modeling approaches are increasingly being used to complement experimental studies in drug discovery and development. While specific computational studies on this compound are not widely published, these methods hold significant potential for its research.

Molecular docking simulations could be employed to predict the binding mode of this compound to the active site of target enzymes like COX-1 and COX-2. This can provide insights into the structural basis of its activity and selectivity. Molecular dynamics simulations can be used to study the dynamic behavior of the compound when bound to its target, providing a deeper understanding of the binding stability and the interactions that govern it.

Quantitative Structure-Activity Relationship (QSAR) studies could also be performed to correlate the chemical structure of this compound and its analogs with their biological activities. This information can be valuable for the design of new derivatives with improved potency and selectivity.

Due to the absence of specific scientific literature and research data on the application of Comparative Molecular Field Analysis (CoMFA) to "this compound," it is not possible to generate an article that is both scientifically accurate and strictly adheres to the provided outline.

Extensive searches for research focusing on CoMFA in the context of enzyme-substrate modeling for this compound did not yield any specific studies, data tables, or detailed findings. The available research on CoMFA predominantly focuses on other molecules, such as various enzyme inhibitors and receptor antagonists. Similarly, literature concerning Prostaglandin E2 and its analogues does not specifically address CoMFA studies on the this compound derivative.

Therefore, to maintain scientific integrity and avoid the generation of speculative or inaccurate content, the requested article cannot be produced.

Future Research Directions and Translational Perspectives

Elucidation of Novel Cellular and Molecular Targets

A primary objective in the future study of N-Acetylprostaglandin E2 carboxamide will be the comprehensive identification and characterization of its cellular and molecular targets. While its parent compound, prostaglandin (B15479496) E2, exerts its effects through interaction with a family of G-protein coupled receptors (EP1-4), the addition of the N-acetyl and carboxamide moieties may alter its binding affinity and specificity, or even confer activity at novel targets.

Future research should focus on:

Receptor Binding Assays: Quantitative binding assays using cell lines expressing known prostaglandin receptors (EP1, EP2, EP3, EP4) will be essential to determine the binding profile of this compound. Competitive binding studies against known EP receptor agonists and antagonists will reveal its relative affinity and selectivity.

Functional Cellular Assays: Downstream signaling pathways activated by this compound should be investigated. This includes measuring changes in intracellular second messengers such as cyclic AMP (cAMP) and inositol phosphates.

Target Deconvolution Approaches: Unbiased screening approaches, such as chemical proteomics and phenotypic screening in various cell lines, could reveal entirely new cellular targets or pathways modulated by this compound. This process of "drug elucidation" is crucial for understanding the full spectrum of a compound's biological effects.

Exploration of Analog-Specific Pharmacological Profiles

Systematic structural modification of this compound to generate a series of chemical analogs will be a critical step in understanding its structure-activity relationship (SAR). By synthesizing and testing a library of related compounds, researchers can identify the chemical features responsible for its biological activity and potentially develop analogs with improved potency, selectivity, and pharmacokinetic properties.

Key areas for investigation include:

Systematic Structural Modifications: Analogs could be created by altering the length and saturation of the alkyl chains, modifying the N-acetyl group, or substituting the carboxamide moiety.

Comparative Pharmacological Testing: Each analog will need to be systematically tested in the binding and functional assays described in the previous section. This will allow for a direct comparison of their pharmacological profiles.

In Silico Modeling: Computational modeling and docking studies can be employed to predict how different structural modifications might influence receptor binding and to guide the synthesis of new analogs.

Development of Advanced In Vitro and Ex Vivo Models for Activity Assessment

To bridge the gap between basic research and clinical application, it is imperative to develop and utilize advanced in vitro and ex vivo models that more accurately recapitulate human physiology. These models will be invaluable for assessing the potential therapeutic effects and off-target activities of this compound and its analogs.

Future directions in this area include:

Three-Dimensional (3D) Cell Culture Models: Moving beyond traditional two-dimensional cell cultures, 3D organoid and spheroid models derived from human tissues can provide a more physiologically relevant context for studying the compound's effects on complex cellular interactions.

Human Tissue Explants: Ex vivo studies using fresh human tissue explants, obtained from surgical resections, can offer insights into the compound's effects in a native tissue environment. For example, its anti-inflammatory potential could be assessed in synovial tissue explants from patients with rheumatoid arthritis.

Microfluidic "Organ-on-a-Chip" Systems: These cutting-edge platforms allow for the culture of human cells in a microenvironment that mimics the structure and function of human organs. Such systems could be used to evaluate the efficacy and potential toxicity of this compound in a more integrated physiological system.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing N-Acetylprostaglandin E2 carboxamide and its derivatives?

- Methodology : Use Schiff base condensation reactions, as demonstrated in the synthesis of hydrazine carboxamide ligands. React 4-methoxybenzaldehyde with semicarbazide to form the ligand, followed by coordination with metal ions (e.g., Cr(III), Fe(II)) under controlled pH and temperature. Characterize intermediates via elemental analysis, FT-IR, and ¹H-NMR spectroscopy to confirm structural integrity . For prostaglandin derivatives, employ enzymatic or chemical acetylation protocols, ensuring purity through HPLC and mass spectrometry .

Q. How should researchers characterize the structural and electronic properties of this compound complexes?

- Methodology : Combine spectroscopic techniques:

- FT-IR to identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for carboxamide).

- UV-Vis spectroscopy to study electronic transitions and ligand-metal charge transfer.

- Magnetic susceptibility measurements to determine oxidation states (e.g., paramagnetic Fe(II) vs. diamagnetic Zn(II)).

- ¹³C-NMR for carbon backbone analysis, particularly for prostaglandin modifications .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?

- Methodology : Conduct antimicrobial testing using standardized protocols:

- Disk diffusion or MIC assays against Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., E. coli) bacteria.

- Antifungal activity via spore inhibition assays against Aspergillus niger . For anti-inflammatory or anticancer properties, use cell viability assays (MTT) on cancer lines (e.g., leukemia, melanoma) and compare potency to existing carboxamide derivatives .

Advanced Research Questions

Q. How can computational modeling enhance the understanding of this compound’s drug-like properties?

- Methodology : Perform in silico ADME profiling using tools like SwissADME or Molinspiration to predict absorption, distribution, and metabolic stability. Validate predictions with experimental data (e.g., microsomal stability assays). Use molecular docking (AutoDock Vina) to study interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) and compare binding affinities to known inhibitors .

Q. What strategies resolve contradictions in hydrolytic stability data for the carboxamide group?

- Methodology : Replicate hydrolysis experiments under varying conditions (pH, enzyme isoforms like hCES1 vs. hCES2). Use LC-HRMS/MS instead of LC-ITMS for higher sensitivity in detecting low-abundance metabolites. Cross-validate findings with isotopic labeling or kinetic isotope effects to trace hydrolysis pathways .

Q. How do researchers address discrepancies between in vitro and in vivo efficacy of this compound derivatives?

- Methodology : Conduct pharmacokinetic studies to assess bioavailability and tissue distribution. Use rodent models to compare plasma half-life and metabolite profiles with in vitro hepatic microsomal data. Adjust formulations (e.g., liposomal encapsulation) to improve stability and target specificity .

Q. What advanced analytical techniques differentiate regioselectivity in this compound reactions?

- Methodology : Employ DFT calculations to model reaction pathways and transition states. Validate with experimental NMR kinetics (e.g., monitoring N-ethylation regioselectivity using ¹H-NMR time-course studies). Compare charge distribution via Natural Bond Orbital (NBO) analysis to explain preferential attack sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.